3-Acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone
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Overview
Description
3-Acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone is a chemical compound with the molecular formula C11H7BrNO3 It is a derivative of quinolinone, characterized by the presence of an acetyl group at the 3-position, a bromine atom at the 6-position, and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone typically involves the reaction of bromosalicylaldehyde with ethylacetoacetate in the presence of a base such as piperidine. The reaction is carried out in ethanol, and the mixture is cooled with ice-cold water. The resulting precipitate is filtered, washed with ethanol, and recrystallized from a water/hexane mixture to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4-hydroxyquinolinone: Lacks the bromine atom at the 6-position.
6-Bromo-4-hydroxyquinolinone: Lacks the acetyl group at the 3-position.
4-Hydroxyquinolinone: Lacks both the acetyl group and the bromine atom.
Uniqueness
3-Acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8BrNO3 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
3-acetyl-6-bromo-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H8BrNO3/c1-5(14)9-10(15)7-4-6(12)2-3-8(7)13-11(9)16/h2-4H,1H3,(H2,13,15,16) |
InChI Key |
NQTLNVMMPQAOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Br)NC1=O)O |
Origin of Product |
United States |
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